1,3-Dibromo-5-(tert-butyl)-2-ethoxybenzene
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Overview
Description
1,3-Dibromo-5-(tert-butyl)-2-ethoxybenzene is an organic compound that belongs to the class of brominated aromatic compounds It is characterized by the presence of two bromine atoms, a tert-butyl group, and an ethoxy group attached to a benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,3-Dibromo-5-(tert-butyl)-2-ethoxybenzene typically involves the bromination of a precursor compound. One common method is the bromination of 5-(tert-butyl)-2-ethoxybenzene using bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a catalyst or under specific reaction conditions. The reaction is usually carried out in an organic solvent like dichloromethane or chloroform at a controlled temperature to ensure selective bromination at the desired positions on the benzene ring .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale bromination processes using similar reagents and conditions as in laboratory synthesis. The process is optimized for higher yields and purity, often involving continuous flow reactors and automated systems to control reaction parameters precisely .
Chemical Reactions Analysis
Types of Reactions
1,3-Dibromo-5-(tert-butyl)-2-ethoxybenzene can undergo various chemical reactions, including:
Substitution Reactions: The bromine atoms can be replaced by other substituents through nucleophilic substitution reactions.
Oxidation Reactions: The ethoxy group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction Reactions: The bromine atoms can be reduced to form the corresponding hydrogenated compound.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in polar aprotic solvents like dimethyl sulfoxide (DMSO) are commonly used.
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic conditions.
Major Products
Substitution: Formation of substituted benzene derivatives.
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of hydrogenated benzene derivatives.
Scientific Research Applications
1,3-Dibromo-5-(tert-butyl)-2-ethoxybenzene has several applications in scientific research:
Organic Synthesis: Used as an intermediate in the synthesis of more complex organic molecules.
Materials Science: Employed in the development of novel materials with specific electronic or optical properties.
Biological Studies: Investigated for its potential biological activity and interactions with biomolecules.
Medicinal Chemistry: Explored for its potential use in the development of pharmaceuticals and therapeutic agents.
Mechanism of Action
The mechanism of action of 1,3-Dibromo-5-(tert-butyl)-2-ethoxybenzene involves its interaction with molecular targets through its functional groups. The bromine atoms can participate in halogen bonding, while the ethoxy and tert-butyl groups can influence the compound’s lipophilicity and steric properties. These interactions can affect the compound’s binding affinity and specificity towards biological targets, potentially modulating biochemical pathways .
Comparison with Similar Compounds
Similar Compounds
1,3-Dibromo-5-(tert-butyl)-2-methoxybenzene: Similar structure but with a methoxy group instead of an ethoxy group.
1,3-Dibromo-5-(tert-butyl)benzene: Lacks the ethoxy group, making it less polar.
1,3-Dibromo-2-ethoxybenzene: Lacks the tert-butyl group, affecting its steric properties.
Uniqueness
1,3-Dibromo-5-(tert-butyl)-2-ethoxybenzene is unique due to the combination of its functional groups, which confer specific chemical reactivity and physical properties. The presence of both bromine atoms and the ethoxy group allows for diverse chemical transformations, while the tert-butyl group provides steric hindrance that can influence reaction selectivity and stability .
Properties
IUPAC Name |
1,3-dibromo-5-tert-butyl-2-ethoxybenzene |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16Br2O/c1-5-15-11-9(13)6-8(7-10(11)14)12(2,3)4/h6-7H,5H2,1-4H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JPDNCTYWYFLBHH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=C(C=C1Br)C(C)(C)C)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16Br2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.06 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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